molecular formula C14H22OSi B12557076 4-[Dimethyl(phenyl)silyl]hex-5-en-1-ol CAS No. 158069-41-1

4-[Dimethyl(phenyl)silyl]hex-5-en-1-ol

Cat. No.: B12557076
CAS No.: 158069-41-1
M. Wt: 234.41 g/mol
InChI Key: OMNVGNKLRYJXQV-UHFFFAOYSA-N
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Description

4-[Dimethyl(phenyl)silyl]hex-5-en-1-ol is an organosilicon compound with the molecular formula C14H22OSi This compound features a hexenol backbone with a dimethylphenylsilyl group attached to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Dimethyl(phenyl)silyl]hex-5-en-1-ol typically involves the hydrosilylation of hex-5-en-1-ol with dimethylphenylsilane. This reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under mild conditions. The reaction proceeds as follows:

Hex-5-en-1-ol+DimethylphenylsilaneCatalystThis compound\text{Hex-5-en-1-ol} + \text{Dimethylphenylsilane} \xrightarrow{\text{Catalyst}} \text{this compound} Hex-5-en-1-ol+DimethylphenylsilaneCatalyst​this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[Dimethyl(phenyl)silyl]hex-5-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The double bond in the hexenol backbone can be reduced to form the corresponding saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products are 4-[Dimethyl(phenyl)silyl]hex-5-en-1-one or 4-[Dimethyl(phenyl)silyl]hex-5-en-1-al.

    Reduction: The major product is 4-[Dimethyl(phenyl)silyl]hexan-1-ol.

    Substitution: The major products depend on the substituent introduced, such as 4-[Dimethyl(phenyl)silyl]hex-5-en-1-chloride or 4-[Dimethyl(phenyl)silyl]hex-5-en-1-amine.

Scientific Research Applications

4-[Dimethyl(phenyl)silyl]hex-5-en-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity and as a precursor for the synthesis of bioactive molecules.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of silicon-containing pharmaceuticals.

    Industry: It is used in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-[Dimethyl(phenyl)silyl]hex-5-en-1-ol exerts its effects depends on the specific application. In organic synthesis, the compound acts as a nucleophile or electrophile, participating in various chemical reactions. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, although detailed studies are required to elucidate these pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[Dimethyl(phenyl)silyl]butan-1-ol
  • 4-[Dimethyl(phenyl)silyl]pent-1-ol
  • 4-[Dimethyl(phenyl)silyl]hept-1-ol

Uniqueness

4-[Dimethyl(phenyl)silyl]hex-5-en-1-ol is unique due to its hexenol backbone, which provides additional reactivity compared to its shorter or longer chain analogs. The presence of the double bond in the hexenol backbone allows for further functionalization and modification, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

158069-41-1

Molecular Formula

C14H22OSi

Molecular Weight

234.41 g/mol

IUPAC Name

4-[dimethyl(phenyl)silyl]hex-5-en-1-ol

InChI

InChI=1S/C14H22OSi/c1-4-13(11-8-12-15)16(2,3)14-9-6-5-7-10-14/h4-7,9-10,13,15H,1,8,11-12H2,2-3H3

InChI Key

OMNVGNKLRYJXQV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)C(CCCO)C=C

Origin of Product

United States

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